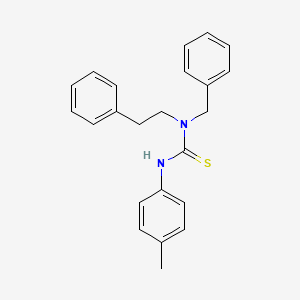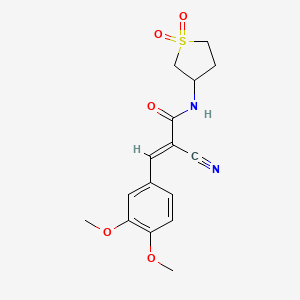
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea typically involves the reaction of appropriate isothiocyanates with amines. One common method is as follows:
Starting Materials: Benzyl isothiocyanate, 4-methylphenylamine, and 2-phenylethylamine.
Reaction: The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.
Procedure: The isothiocyanate is added dropwise to a solution of the amines in the solvent. The mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
化学反応の分析
Types of Reactions
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, particularly those with thiol groups, thereby inhibiting their activity.
Signal Modulation: Interacting with cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
1-Benzyl-3-phenylthiourea: Lacks the methylphenyl and phenylethyl substitutions, resulting in different chemical and biological properties.
1-(4-Methylphenyl)-3-phenylthiourea: Similar structure but without the benzyl and phenylethyl groups.
1-Benzyl-3-(2-phenylethyl)thiourea: Lacks the methylphenyl group, affecting its reactivity and applications.
Uniqueness
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The combination of benzyl, methylphenyl, and phenylethyl groups enhances its ability to interact with various biological targets and participate in a wide range of chemical reactions.
特性
分子式 |
C23H24N2S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
1-benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C23H24N2S/c1-19-12-14-22(15-13-19)24-23(26)25(18-21-10-6-3-7-11-21)17-16-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,24,26) |
InChIキー |
AINLUVNMAGKVHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11625044.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625049.png)
![((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11625056.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625078.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B11625083.png)
![5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11625086.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11625088.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11625089.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625090.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11625094.png)
![5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11625097.png)
![ethyl (5E)-2-methyl-4-oxo-5-{[5-({[oxo(phenylamino)acetyl]amino}methyl)furan-2-yl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11625105.png)
![2-(methylamino)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625114.png)
